N-(4-acetylphenyl)-2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide
Description
N-(4-acetylphenyl)-2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide is a structurally complex molecule featuring a sulfanyl-linked acetamide backbone, a substituted imidazole core, and multiple functional groups. The compound’s imidazole ring is substituted at position 1 with a benzylcarbamoylmethyl group and at position 5 with a hydroxymethyl moiety, while the acetamide nitrogen is attached to a 4-acetylphenyl group. Its synthesis likely involves multi-step reactions, including thioether formation and amide coupling, as inferred from analogous compounds in the literature .
Properties
IUPAC Name |
2-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-benzylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-16(29)18-7-9-19(10-8-18)26-22(31)15-32-23-25-12-20(14-28)27(23)13-21(30)24-11-17-5-3-2-4-6-17/h2-10,12,28H,11,13-15H2,1H3,(H,24,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXVANGPWDHNKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia under acidic conditions . Finally, the acetylphenyl group is introduced via an acylation reaction using acetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzylcarbamoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamoyl derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity . The benzylcarbamoyl group can interact with protein receptors, modulating their function . These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogous Compounds
Key Observations:
Heterocyclic Core : The target compound and most analogs use imidazole or benzoimidazole cores, except for 8g (oxadiazole) . Imidazole derivatives are associated with diverse bioactivities, including kinase inhibition , while oxadiazoles are often linked to enzyme inhibition .
Position 5 Substitution : The hydroxymethyl group in the target compound increases hydrophilicity compared to phenyl (in ) or methylsulfonyl (in ), which may improve solubility but reduce membrane permeability.
Acetamide Substituent : The 4-acetylphenyl group distinguishes the target compound from chlorophenyl (in ) or pyridyl (in ), with acetyl offering electron-withdrawing effects that could modulate electronic density at the acetamide nitrogen.
Inferred Bioactivity and Mechanism
- Anticancer Potential: Compound 29 (methylsulfonyl-substituted benzoimidazole) demonstrated anticancer activity in , attributed to sulfonyl-induced apoptosis . The target compound’s hydroxymethyl group may instead favor antioxidative or metabolic pathways.
- Enzyme Inhibition : Analogs like 8g (oxadiazole) showed enzyme inhibition due to thiol-mediated interactions . The target compound’s sulfanyl and hydroxymethyl groups could similarly interact with catalytic cysteine residues.
- Electrophilic Reactivity : The methylsulfinyl group in enhances electrophilicity, while the target compound’s hydroxymethyl may act as a nucleophile, altering reactivity in biological systems.
Physicochemical Properties
- Hydrophilicity : The hydroxymethyl and benzylcarbamoyl groups in the target compound likely increase hydrophilicity compared to methyl (logP ~2.5) or phenyl (logP ~3.0) substituents in analogs .
- Stability : Sulfanyl groups (as in the target compound) are less oxidatively stable than sulfonyl (in ) or sulfinyl (in ), which may limit shelf life but enhance in vivo reactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
